molecular formula C19H19N3O3 B7690382 3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

Cat. No.: B7690382
M. Wt: 337.4 g/mol
InChI Key: SESAJRAICKITHN-UHFFFAOYSA-N
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Description

3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2-methylbenzhydrazide with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired oxadiazole ring.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the oxadiazole intermediate with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. This step typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Final Coupling Step: The final step involves coupling the oxadiazole-benzamide intermediate with an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethyl linker. This reaction can be carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-methyl-N-(2-methylphenyl)benzamide
  • 3-methoxy-N-(2,2,2-trichloro-1-(3-(3-nitrophenyl)-thioureido)-ethyl)-benzamide
  • 3-methoxy-N-(2,2,2-trichloro-1-(3-(4-iodo-phenyl)-thioureido)-ethyl)-benzamide

Uniqueness

3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-7-4-5-10-16(12)17-21-19(25-22-17)13(2)20-18(23)14-8-6-9-15(11-14)24-3/h4-11,13H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESAJRAICKITHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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